6-Hepten-2-one
Overview
Description
6-Hepten-2-one, also known as 6-methyl-5-hepten-2-one, is an organic compound with the molecular formula C8H14O. It is a volatile compound that plays a significant role in various biological and chemical processes. This compound is known for its distinct odor and is commonly found in fruits, contributing to their aroma and flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hepten-2-one can be synthesized through various methods. One common synthetic route involves the condensation of acetone with isoprene in the presence of a base, followed by oxidation. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 6-methyl-5-hepten-2-one. This process involves the use of a silica-supported copper catalyst (Cu/SiO2) at a temperature range of 140-200°C .
Chemical Reactions Analysis
Types of Reactions: 6-Hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids and other oxygenated compounds.
Reduction: The compound can be reduced to form alcohols, such as 6-methyl-5-hepten-2-ol.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a copper catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols such as 6-methyl-5-hepten-2-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6-Hepten-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. In plants, it has been shown to induce programmed cell death (PCD) by activating a signaling pathway that involves genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These genes are responsible for various cellular processes, including ion transport and signal transduction, which ultimately lead to cell death.
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: A closely related compound with similar chemical properties and applications.
2-Heptanone: Another ketone with a similar structure but different functional groups.
6-Methyl-5-hepten-2-ol: The reduced form of 6-Hepten-2-one, which has different chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific role in plant metabolism and its ability to induce programmed cell death. Its distinct odor and flavor also make it valuable in the food industry as a flavoring agent .
Properties
IUPAC Name |
hept-6-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVHJHWEVLXYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450315 | |
Record name | 6-hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21889-88-3 | |
Record name | 6-hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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